molecular formula C21H17N3O4S2 B2914569 N-(4-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide CAS No. 886890-78-4

N-(4-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide

Cat. No.: B2914569
CAS No.: 886890-78-4
M. Wt: 439.5
InChI Key: IFJWUVRRNMRIIR-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide (CAS: 898466-21-2) is a benzamide derivative featuring a 4-methoxy-substituted benzo[d]thiazole ring linked to a phenylsulfonamido group at the 3-position of the benzamide core. Its molecular formula is C₂₄H₂₁N₃O₄S₂, with a molecular weight of 479.6 g/mol . The compound’s structure integrates a sulfonamide moiety, known for enhancing pharmacological properties such as enzyme inhibition and antimicrobial activity, and a methoxybenzo[d]thiazole scaffold, which contributes to its rigidity and binding affinity in biological systems.

Properties

IUPAC Name

3-(benzenesulfonamido)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4S2/c1-28-17-11-6-12-18-19(17)22-21(29-18)23-20(25)14-7-5-8-15(13-14)24-30(26,27)16-9-3-2-4-10-16/h2-13,24H,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFJWUVRRNMRIIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews the biological activity associated with this compound, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzothiazole moiety substituted with a methoxy group and a sulfonamide group, which are known to influence its biological properties. The chemical structure can be represented as follows:

N 4 methoxybenzo d thiazol 2 yl 3 phenylsulfonamido benzamide\text{N 4 methoxybenzo d thiazol 2 yl 3 phenylsulfonamido benzamide}

1. Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a class of compounds known as SMART compounds, which include benzothiazole derivatives, have shown potent cytotoxicity against various cancer cell lines by targeting tubulin polymerization.

  • Mechanism : These compounds bind to the colchicine-binding site on tubulin, inhibiting its polymerization and thereby disrupting the mitotic spindle formation during cell division. This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells .
CompoundIC50 (µM)Cancer Cell LineMechanism of Action
SMART-H0.5PC-3 (Prostate)Tubulin polymerization inhibition
SMART-F0.8A375 (Melanoma)Tubulin polymerization inhibition

2. Antiviral Activity

This compound may also possess antiviral properties. Research on related N-phenylbenzamide derivatives has demonstrated broad-spectrum antiviral effects against various viruses, including hepatitis B virus (HBV).

  • Mechanism : The antiviral activity is primarily attributed to the enhancement of intracellular levels of APOBEC3G (A3G), a protein that inhibits viral replication. In vitro studies have shown that certain derivatives can significantly reduce HBV DNA levels in infected cells .
CompoundIC50 (µM)Virus TypeMechanism of Action
IMB-05231.5HBVA3G level increase
IMB-260.7HIV-1A3G level increase

Case Study 1: Anticancer Efficacy

In a study evaluating the efficacy of SMART compounds in vivo, treatment with SMART-H resulted in significant tumor regression in xenograft models without notable toxicity. The study concluded that these compounds could serve as effective chemotherapeutics against drug-resistant cancer cells .

Case Study 2: Antiviral Properties

Another study focused on the anti-HBV activity of N-phenylbenzamide derivatives demonstrated that IMB-0523 could inhibit HBV replication effectively in both wild-type and drug-resistant strains. The compound's ability to enhance A3G levels was linked to its antiviral potency, suggesting a promising avenue for developing new antiviral therapies .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Substituents : Altering the methoxy group to halogens (e.g., fluorine or chlorine) has been shown to enhance ABCA1 upregulation activity.
  • Linker Variations : Modifying the sulfonamide linkage can also affect potency and selectivity against specific cancer cell lines or viruses .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural features and physicochemical data for N-(4-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Substituents Reference
This compound C₂₄H₂₁N₃O₄S₂ 479.6 N/A N/A 4-Methoxybenzo[d]thiazole, 3-phenylsulfonamido
N-(4-(2,4-Dichlorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide C₁₇H₁₂Cl₂N₂O₃S₂ 427.3 N/A N/A 2,4-Dichlorophenyl, 3-methylsulfonyl
N-(5-((4-Methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide C₂₀H₂₂N₅OS 380.5 178–180 62–86 Pyridin-3-yl, 4-methylpiperazinylmethyl
N-(4-Methoxy-7-morpholinobenzo[d]thiazol-2-yl)-4-fluorobenzamide (TOZ5) C₂₀H₁₇FN₂O₃S 408.4 N/A 45 4-Methoxy-7-morpholinobenzo[d]thiazole, 4-fluoro
N-(4-(4-Bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide (50) C₁₈H₁₆BrN₃O₂S₂ 465.4 N/A N/A 4-Bromophenyl, dimethylsulfamoyl

Key Observations :

  • Substituent Effects: The 4-methoxy group on the benzo[d]thiazole ring in the target compound enhances solubility compared to non-polar substituents like dichlorophenyl in . Fluorinated analogs (e.g., TOZ5) exhibit improved metabolic stability due to fluorine’s electronegativity .
  • Sulfonamide vs.
  • Synthetic Yields : Piperazine- and morpholine-containing analogs (e.g., ) show moderate to high yields (45–86%), suggesting efficient synthetic routes for nitrogen-heterocycle modifications.
Spectroscopic and Analytical Data
  • 1H-NMR : The target compound’s aromatic protons (δ 7.2–8.1 ppm) and methoxy signal (δ ~3.8 ppm) align with analogs like TOZ5 (δ 3.9 ppm for OCH₃) . Sulfonamide NH protons typically appear as broad singlets near δ 10.4–10.5 ppm, as seen in compounds 5g4 and 5g5 .
  • Mass Spectrometry : HRMS data for similar benzamide-thiazole hybrids (e.g., TOZ series) confirm molecular ion peaks [M+H]⁺ with <5 ppm error, validating structural integrity .

Q & A

Basic: How can researchers optimize the synthesis of N-(4-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide to improve yield and purity?

Methodological Answer:
Synthetic optimization should focus on:

  • Coupling Reaction Efficiency : Use pyridine as a solvent and base to facilitate amide bond formation between the benzothiazole amine and sulfonamide/benzoyl chloride intermediates, as demonstrated in analogous syntheses .
  • Purification : Recrystallization from methanol or ethanol (as in ) or column chromatography with ethyl acetate/hexane gradients can enhance purity.
  • Reaction Monitoring : Employ TLC (e.g., silica gel, UV detection) to track intermediate formation and minimize side products .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks for key groups:
    • Methoxy protons (~δ 3.8–4.0 ppm), benzo[d]thiazole aromatic protons (~δ 7.0–8.5 ppm), and sulfonamide NH (~δ 10–11 ppm) .
    • Carbon signals for the benzamide carbonyl (~170–175 ppm) and thiazole carbons (~150–160 ppm) .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ calculated vs. observed) to validate stoichiometry .
  • Elemental Analysis : Match experimental C/H/N percentages to theoretical values within ±0.3% .

Basic: What preliminary biological assays are recommended to evaluate its therapeutic potential?

Methodological Answer:

  • In Vitro Screening :
    • Anticancer Activity : MTT assay against breast cancer cell lines (MCF-7, MDA-MB-231), comparing IC50 to reference drugs like doxorubicin .
    • Anti-inflammatory Activity : COX-2 inhibition assay or TNF-α/IL-6 ELISA in macrophage models (e.g., RAW 264.7) .
  • Dose-Response Curves : Use 1–100 µM concentrations to establish potency and toxicity thresholds .

Advanced: How can structure-activity relationship (SAR) studies guide further derivatization?

Methodological Answer:

  • Core Modifications :
    • Replace the 4-methoxy group on the benzothiazole with halogens (e.g., Cl, F) to assess electronic effects on bioactivity .
    • Vary the phenylsulfonamido substituent (e.g., trifluoromethyl, nitro) to modulate lipophilicity and target binding .
  • Pharmacophore Mapping : Use docking simulations (AutoDock Vina) to identify critical interactions with enzymes like PFOR or COX-2 .

Advanced: What crystallographic data are essential for understanding its molecular interactions?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Resolve hydrogen bonding patterns (e.g., N–H⋯N/O interactions stabilizing dimer formation) and π-π stacking between aromatic rings .
  • Intermolecular Forces : Analyze non-classical interactions (C–H⋯F/O) that influence packing and solubility .

Advanced: How should researchers address contradictory data in biological activity assays?

Methodological Answer:

  • Validation Steps :
    • Replicate assays in triplicate across independent labs to rule out technical variability .
    • Cross-validate with orthogonal assays (e.g., apoptosis via flow cytometry if MTT suggests cytotoxicity) .
  • Mechanistic Studies : Use siRNA knockdown or enzyme inhibition assays to confirm target specificity if activity discrepancies arise .

Advanced: What computational strategies can predict its pharmacokinetic properties?

Methodological Answer:

  • ADME Prediction : Use SwissADME or pkCSM to estimate solubility, CYP450 metabolism, and blood-brain barrier penetration .
  • Molecular Dynamics (MD) : Simulate binding stability with targets (e.g., 100 ns MD runs in GROMACS) to assess residence time and conformational flexibility .

Basic: How can solubility challenges be mitigated during formulation?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO/PBS mixtures (<1% DMSO for in vitro work) or cyclodextrin inclusion complexes .
  • Salt Formation : Explore hydrochloride or sodium salts via reaction with HCl/NaOH .

Advanced: What techniques identify its interaction with enzymatic targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) to purified enzymes like PFOR .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding .

Basic: What stability studies are required for long-term storage?

Methodological Answer:

  • Forced Degradation : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify degradation products via HPLC .
  • Storage Recommendations : Store at –20°C in amber vials under inert gas (N2/Ar) to prevent oxidation .

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